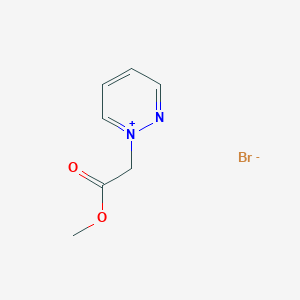
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide is a chemical compound that belongs to the class of pyridazinium salts It is characterized by the presence of a methoxy group and an oxoethyl group attached to the pyridazinium ring
Preparation Methods
The synthesis of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide typically involves the reaction of pyridine with methyl 2-bromoacetate. The general method involves:
Reactants: Pyridine (1 mmol) and methyl 2-bromoacetate.
Conditions: The reaction is carried out under controlled conditions to obtain the pyridazinium salt in good yield.
Yield: The resulting pyridazinium salt is obtained in a yield of approximately 71% as a white powder.
Chemical Reactions Analysis
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The methoxy and oxoethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions with alkynes, resulting in the formation of indolizines.
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of indolizine derivatives.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide involves its interaction with molecular targets through its functional groups. The methoxy and oxoethyl groups play a crucial role in its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide can be compared with other similar compounds, such as:
1-(2-Ethoxy-2-oxoethyl)pyridinium Bromide: This compound has an ethoxy group instead of a methoxy group, leading to differences in reactivity and applications.
1-(2-Methoxy-2-oxoethyl)-2-Methylpyridinium Chloride:
The uniqueness of 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
7593-56-8 |
|---|---|
Molecular Formula |
C7H9BrN2O2 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 2-pyridazin-1-ium-1-ylacetate;bromide |
InChI |
InChI=1S/C7H9N2O2.BrH/c1-11-7(10)6-9-5-3-2-4-8-9;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChI Key |
SPUCPYKCBIUXNC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C[N+]1=CC=CC=N1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















